4-(Bromomethyl)-2-chloro-1-methylbenzene

Description

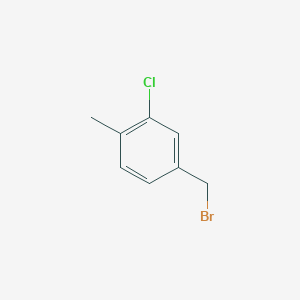

4-(Bromomethyl)-2-chloro-1-methylbenzene is a trisubstituted aromatic compound featuring a bromomethyl group at the para position (C4), a chlorine atom at the ortho position (C2), and a methyl group at the meta position (C1) relative to the bromomethyl substituent. This compound is of interest in organic synthesis due to its reactive bromomethyl group, which facilitates nucleophilic substitution reactions, and its halogenated structure, which may confer stability and utility in pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

4-(bromomethyl)-2-chloro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSSRNTYMIAEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617259 | |

| Record name | 4-(Bromomethyl)-2-chloro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647037-49-8 | |

| Record name | 4-(Bromomethyl)-2-chloro-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=647037-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-2-chloro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-chloro-1-methylbenzene typically involves the bromination of 2-chloro-1-methylbenzene. The reaction is carried out using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical attacks the methyl group, leading to the formation of the bromomethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The process involves the continuous addition of bromine and 2-chloro-1-methylbenzene into the reactor, with the reaction mixture being constantly stirred and maintained at the desired temperature.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-2-chloro-1-methylbenzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as hydroxide ions, amines, and thiols, leading to the formation of corresponding alcohols, amines, and thioethers.

Oxidation: The compound can be oxidized to form 4-(chloromethyl)-2-chlorobenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, and thiols in polar solvents such as water or ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Nucleophilic Substitution: Alcohols, amines, and thioethers.

Oxidation: 4-(Chloromethyl)-2-chlorobenzaldehyde.

Reduction: 2-Chloro-1-methylbenzene.

Scientific Research Applications

4-(Bromomethyl)-2-chloro-1-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, allowing for the study of biological pathways and interactions.

Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-chloro-1-methylbenzene primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions can be used to introduce functional groups into molecules, thereby modifying their properties and activities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 4-(Bromomethyl)-2-chloro-1-methylbenzene with structurally related compounds, focusing on molecular features, physicochemical properties, and safety profiles.

Structural Comparison

*Calculated based on atomic weights.

Key Observations:

Physicochemical Properties

Key Observations:

- Boiling Points : Ethoxy-substituted analogs (e.g., 288.9°C ) have higher boiling points than simpler halogenated benzenes (e.g., 196°C for 1-bromo-4-chlorobenzene ), likely due to increased molecular weight and intermolecular forces.

- Density: Halogenated derivatives generally exhibit higher densities (>1.5 g/cm³) compared to non-halogenated analogs .

Key Observations:

- Toxicological Gaps: Limited data exist for bromomethyl-containing compounds, though general precautions for halogenated aromatics (e.g., skin/eye irritation) apply .

- First-Aid Measures : Immediate flushing with water is universally recommended for eye/skin contact .

Biological Activity

4-(Bromomethyl)-2-chloro-1-methylbenzene, also known as benzyl bromide derivative, is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H8BrCl

- Molecular Weight : 219.51 g/mol

- CAS Number : 868860-20-2

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may alter enzyme activities or modulate signal transduction pathways, leading to diverse biological effects. Specific pathways include:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic processes.

- Receptor Modulation : It can bind to receptors, altering their function and influencing cellular responses.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that halogenated compounds often possess significant antimicrobial properties. The presence of bromine and chlorine in this compound is linked to enhanced antibacterial activity against various strains, including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these strains are crucial for evaluating the compound's effectiveness.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 9.375 |

Neuroprotective Effects

Recent studies suggest that compounds similar to this compound may exhibit neuroprotective properties through the inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. This inhibition could potentially be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases .

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study published in the Journal of Medicinal Chemistry demonstrated that brominated compounds showed a significant reduction in bacterial biofilm formation, indicating potential applications in treating infections caused by resistant strains . -

Neuroprotective Mechanisms :

Research highlighted in Neuroscience Letters explored the effects of MAGL inhibitors on cognitive impairment models. The study found that compounds with similar structures to this compound could protect neurons from oxidative stress, suggesting a mechanism for neuroprotection . -

Pharmacological Characterization :

A pharmacological study assessed the selectivity and potency of various derivatives of halogenated benzyl compounds. Results indicated that modifications at the para-position significantly influenced biological activity, with certain substitutions enhancing efficacy against specific targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.